6-[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
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Overview
Description
6-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 6-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and thiazolidinone intermediates, followed by their condensation under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiazolidinone rings. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Studies have explored its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in anti-inflammatory and anticancer treatments.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and thiazolidinone rings are crucial for binding to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiazolidinone derivatives. What sets 6-((5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. Examples of similar compounds include:
- 3-(4-butoxyphenyl)-1-phenyl-1H-pyrazole
- 2-thioxo-1,3-thiazolidin-4-one derivatives
Properties
Molecular Formula |
C29H31N3O4S2 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
6-[(5Z)-5-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid |
InChI |
InChI=1S/C29H31N3O4S2/c1-2-3-18-36-24-15-13-21(14-16-24)27-22(20-32(30-27)23-10-6-4-7-11-23)19-25-28(35)31(29(37)38-25)17-9-5-8-12-26(33)34/h4,6-7,10-11,13-16,19-20H,2-3,5,8-9,12,17-18H2,1H3,(H,33,34)/b25-19- |
InChI Key |
YGGZRSKUDVYZHN-PLRJNAJWSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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